2-Methoxy-5-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

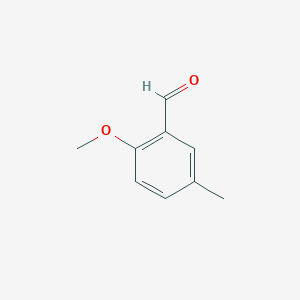

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVIGQCGJUDKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343675 | |

| Record name | 2-Methoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7083-19-4 | |

| Record name | 2-Methoxy-5-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7083-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-methylbenzaldehyde (CAS No. 7083-19-4)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Methoxy-5-methylbenzaldehyde is an aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring methoxy, methyl, and aldehyde functional groups on a benzene ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the CAS number 7083-19-4, is a compound of significant interest due to its specific physicochemical characteristics.[1][2] The physical state of the compound is reported variably as a colorless to light yellow liquid or a solid, a discrepancy that may depend on purity and ambient temperature.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7083-19-4 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | Colorless to light yellow liquid or Solid | [1][3] |

| Boiling Point | 252.6°C at 760 mmHg | [4] |

| Density | 1.08 g/mL | [1][4] |

| Flash Point | 110.4°C | [4] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][4] |

Table 2: Spectroscopic Data Identifiers

| Data Type | Availability / Source |

| Mass Spectrometry (GC-MS) | Available from NIST Mass Spectrometry Data Center.[2] |

| Infrared (IR) Spectrum | Data available from SpectraBase.[2] |

| ¹H and ¹³C NMR | Data for related methoxybenzaldehydes are available, providing a reference for spectral interpretation.[5][6] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the methylation of its corresponding phenol, 5-methylsalicylaldehyde. This reaction provides a high yield of the target compound.

Synthesis Protocol: Methylation of 5-Methylsalicylaldehyde

This protocol is adapted from a method described in the Canadian Journal of Chemistry.[1]

Objective: To synthesize this compound from 2-hydroxy-5-methylbenzaldehyde (5-methylsalicylaldehyde).

Materials:

-

5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde, CAS No. 613-84-3)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water (H₂O)

-

1 N Sodium hydroxide (NaOH) solution

-

50% aqueous Tetrabutylammonium hydroxide (TBAH)

-

Iodomethane (CH₃I)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated brine solution

-

Silica gel for column chromatography

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

Suspend 5-methylsalicylaldehyde in a solvent mixture of 5 mL dichloromethane and 5 mL water in a suitable reaction flask.

-

Sequentially add 1.47 mL (4.4 mmol, 3 eq.) of 1 N sodium hydroxide solution and 1.52 g (2.94 mmol, 2 eq.) of 50% aqueous tetrabutylammonium hydroxide to the suspension.

-

Add iodomethane (457 μL, 5 eq.) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and extract with dichloromethane three times.

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel flash column chromatography using a cyclohexane/ethyl acetate (9/1, v/v) eluent system to afford the pure this compound. A typical reported yield for this procedure is approximately 97%.[1]

Applications in Research and Drug Development

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of bioactive molecules.

Precursor for Schiff Base Synthesis

A primary application of this compound is in the synthesis of Schiff bases (imines). Schiff bases are formed through the condensation reaction between an aldehyde and a primary amine.[3][7] These compounds are widely studied in medicinal chemistry due to their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][8] The 2-methoxy-5-methyl substitution pattern can be used to modulate the electronic and steric properties of the resulting Schiff base, influencing its biological efficacy and target specificity.

Role in Antimicrobial Drug Discovery

Benzaldehyde derivatives are known to possess antimicrobial properties.[1] The mechanism of action for many benzaldehydes is believed to involve the disruption of microbial cell membranes, which leads to the leakage of essential intracellular components and ultimately results in cell death.[1] Studies on structurally related compounds, such as 2-methoxycinnamaldehyde, suggest a more complex mechanism involving the induction of oxidative stress. This is characterized by a significant increase in reactive oxygen species (ROS) production, potentially linked to an elevated metabolic flux through the TCA cycle and the pentose phosphate pathway.[9][10] This disruption of cellular metabolism and integrity makes benzaldehyde derivatives interesting scaffolds for the development of new antifungal and antibacterial agents.[11][12]

Intermediate for Bioactive Heterocycles

The aldehyde group can participate in various cyclization reactions to form heterocyclic structures, which are core components of many pharmaceutical agents. Its role as a building block allows for the construction of diverse molecular architectures for screening in drug discovery programs.

Experimental Protocols for Application

Protocol: Synthesis of a Schiff Base from this compound

This generalized protocol describes the synthesis of a Schiff base via condensation with a primary amine.

Objective: To synthesize a Schiff base derivative for biological screening.

Materials:

-

This compound (1 equivalent)

-

A primary amine (e.g., aniline or a substituted aniline, 1 equivalent)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1 eq.) in absolute ethanol in a round-bottom flask.

-

Add the primary amine (1 eq.) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction's progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

-

Dry the product under vacuum and characterize it using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretch in the IR spectrum (typically around 1630-1690 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Proposed Mechanism of Antibacterial Action

While the exact signaling pathway for this compound is not fully elucidated, literature on similar benzaldehydes suggests a mechanism involving cell membrane disruption and induction of oxidative stress.[1][9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H10O2 | CID 591398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. jetir.org [jetir.org]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-5-methylbenzaldehyde: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, is a valuable organic compound with applications in synthetic chemistry and potential relevance in the field of drug discovery. Its unique structural features, comprising a benzaldehyde core with methoxy and methyl substitutions, create a platform for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, synthesis, and known applications of this compound, with a focus on its potential utility for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| CAS Number | 7083-19-4 | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2][3] |

| Density | 1.08 g/cm³ | [2] |

| Boiling Point | 252.6 °C at 760 mmHg | |

| Melting Point | Data not consistently available; may be a low-melting solid | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane and ethyl acetate. | [2] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.5 ppm), the aromatic protons (in the range of 6.8-7.8 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), and the methyl protons (a singlet around 2.2-2.4 ppm). The splitting patterns of the aromatic protons would provide information about their substitution pattern on the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 185-195 ppm). Other signals will correspond to the aromatic carbons (110-160 ppm), the methoxy carbon (around 55-60 ppm), and the methyl carbon (around 20-25 ppm).

IR (Infrared) Spectroscopy: The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found around 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations of the aromatic ring, and C-O stretching vibrations for the methoxy group.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 150.17). Fragmentation patterns would likely involve the loss of the formyl group (-CHO), the methyl group (-CH₃), or the methoxy group (-OCH₃).[1]

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is through the methylation of 5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde).[2]

Experimental Protocol: Synthesis of this compound [2]

-

Materials:

-

5-Methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde)

-

Dichloromethane

-

Water

-

1 N Sodium hydroxide solution

-

50% aqueous tetrabutylammonium hydroxide

-

Iodomethane

-

Anhydrous magnesium sulfate

-

Cyclohexane

-

Ethyl acetate

-

-

Procedure:

-

Suspend 5-methylsalicylaldehyde in a solvent mixture of dichloromethane and water.

-

Sequentially add 1 N sodium hydroxide solution and 50% aqueous tetrabutylammonium hydroxide to the suspension.

-

Add iodomethane to the reaction mixture.

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

After the reaction is complete, perform an extraction with dichloromethane (repeated three times).

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel flash column chromatography with a cyclohexane/ethyl acetate eluent system.

-

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack. It can undergo a variety of classical aldehyde reactions.

-

Condensation Reactions: It can participate in Knoevenagel condensation reactions with active methylene compounds in the presence of a basic catalyst to form α,β-unsaturated products.[4]

-

Wittig Reaction: The Wittig reaction with phosphorus ylides can be employed to convert the aldehyde group into an alkene.[5][6]

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-methoxy-5-methylphenyl)methanol, using reducing agents like sodium borohydride.

Biological Activities and Potential in Drug Discovery

While direct and extensive studies on the biological activities of this compound are limited, the broader class of benzaldehyde derivatives has shown a wide range of pharmacological effects, suggesting potential avenues for investigation.

Antimicrobial Activity: Some sources suggest that this compound may have antibacterial properties. Benzaldehyde and its derivatives are known to exhibit antimicrobial activity against various bacteria and fungi.[7] The mechanism of action is often attributed to the disruption of microbial cell membranes.

Schiff Base Formation and Biological Activity: this compound can serve as a precursor for the synthesis of Schiff bases through condensation with primary amines. Schiff bases are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8][9][10] The biological activity of these Schiff bases can be tuned by varying the amine component and by forming metal complexes.

Caption: Formation of biologically active Schiff bases from this compound.

Cytotoxicity and Anticancer Potential: Although no specific cytotoxicity data for this compound was found, related benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[11] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and ERK pathways.[11]

Conclusion

This compound is a readily synthesizable aromatic aldehyde with a well-defined chemical profile. While direct biological data on this specific compound is sparse, its utility as a synthetic intermediate, particularly for the generation of Schiff bases, highlights its potential for the development of novel therapeutic agents. Further research into the direct biological effects of this compound and a systematic exploration of the pharmacological properties of its derivatives are warranted to fully elucidate its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on such investigations.

References

- 1. This compound | C9H10O2 | CID 591398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 7083-19-4 [m.chemicalbook.com]

- 3. This compound | 7083-19-4 [sigmaaldrich.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-methylbenzaldehyde from 4-Methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-methylbenzaldehyde, a valuable intermediate in the development of various pharmaceutical compounds. The primary focus of this document is the formylation of the readily available starting material, 4-methylanisole. This guide details the most effective synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the efficient preparation of this key benzaldehyde derivative.

Introduction

This compound is an aromatic aldehyde whose structural motif is present in a variety of biologically active molecules. Its synthesis is a critical step in the development of new therapeutic agents. The strategic placement of the methoxy, methyl, and formyl groups on the benzene ring allows for diverse functionalization, making it a versatile building block in medicinal chemistry. This guide will explore the efficient synthesis of this compound from 4-methylanisole, a commercially available and cost-effective starting material.

Synthetic Routes and Methodologies

The introduction of a formyl group onto an aromatic ring, known as formylation, can be achieved through several named reactions. For the ortho-formylation of 4-methylanisole to yield this compound, the Vilsmeier-Haack and Rieche formylations are the most pertinent and effective methods.

Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄). This method is particularly effective for electron-rich aromatic compounds like 4-methylanisole and often provides high yields and regioselectivity. The reaction proceeds via an electrophilic aromatic substitution mechanism where the dichloromethoxymethane, activated by the Lewis acid, generates a highly electrophilic species that attacks the aromatic ring, preferentially at the ortho position to the activating methoxy group.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another powerful method for formylating electron-rich aromatic compounds.[1] It employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[2] The resulting chloroiminium ion acts as the electrophile in the subsequent aromatic substitution.[3] While a versatile and widely used reaction, achieving high ortho-selectivity can be challenging and often depends on the specific substrate and reaction conditions.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from 4-methylanisole via the Rieche formylation, a method reported to provide a high yield of the desired product.

Rieche Formylation of 4-Methylanisole

This protocol is adapted from a reported synthesis of this compound.

Reaction Scheme:

A schematic of the Rieche formylation of 4-methylanisole.

Materials:

-

4-Methylanisole

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-methylanisole in anhydrous dichloromethane, add titanium tetrachloride at 0 °C under an inert atmosphere.

-

Slowly add dichloromethyl methyl ether to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate as the eluent.

Quantitative Data:

| Parameter | Value |

| Yield | 97% |

| Physical State | |

| Purity | >98% |

Data Presentation

This section summarizes the key physical and spectroscopic data for the synthesized this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.17 g/mol | [4] |

| CAS Number | 7083-19-4 | [4] |

| IUPAC Name | This compound | [4] |

Spectroscopic Data

Mass Spectrometry (GC-MS): [4]

| m/z | Relative Intensity |

| 150 | Base Peak |

| 149 | |

| 121 | |

| 91 | |

| 77 |

Infrared (IR) Spectroscopy (Vapor Phase): [4]

Characteristic peaks include:

-

C-H stretching (aromatic and aliphatic)

-

C=O stretching (aldehyde)

-

C-O stretching (ether)

-

C=C stretching (aromatic ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | -CHO |

| ~7.6 | d | 1H | Ar-H (ortho to CHO) |

| ~7.1 | dd | 1H | Ar-H (meta to CHO) |

| ~6.9 | d | 1H | Ar-H (para to CHO) |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.3 | s | 3H | -CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~190 | C=O (aldehyde) |

| ~160 | C-OCH₃ |

| ~138 | C-CH₃ |

| ~135 | Ar-C |

| ~125 | Ar-CH |

| ~124 | Ar-C (ipso-CHO) |

| ~112 | Ar-CH |

| ~56 | -OCH₃ |

| ~20 | -CH₃ |

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and high-yielding synthetic route to this compound from 4-methylanisole. The detailed experimental protocol for the Rieche formylation provides a practical methodology for researchers in the field of medicinal chemistry and drug development. The provided spectroscopic data serves as a reference for product characterization. The synthesis of this versatile benzaldehyde derivative opens avenues for the development of novel and complex molecular architectures with potential therapeutic applications. Further research could focus on optimizing reaction conditions for even greater efficiency and exploring alternative, greener synthetic methodologies.

References

An In-depth Technical Guide to 2-Methoxy-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylbenzaldehyde, a significant chemical intermediate. It covers the compound's fundamental properties, synthesis, safety information, and applications, presenting data in a structured format for scientific and research purposes.

Compound Identification

The unequivocally established IUPAC name for the compound is This compound .[1] Other identifiers are crucial for cataloging and database searches.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 7083-19-4 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| InChI | InChI=1S/C9H10O2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-6H,1-2H3 | [1] |

| InChIKey | CJVIGQCGJUDKOE-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C(C=C1)OC)C=O | [1][2] |

| EC Number | 674-944-2 | [1] |

| PubChem CID | 591398 | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Colorless to light yellow Liquid / Solid | [3] |

| Density | 1.08 g/mL | [3] |

| Storage Temperature | 2-8°C, under inert gas (e.g., Nitrogen, Argon) | [3] |

| Purity | Typically ≥95% |

Spectral Information

Spectral data is fundamental for the structural elucidation and purity assessment of the compound.

| Spectrum Type | Availability / Remarks | Source |

| GC-MS | Data available from NIST Mass Spectrometry Data Center. | [1] |

| IR Spectra | Vapor Phase IR Spectra data is available. | [1] |

| Predicted CCS | Predicted Collision Cross Section (CCS) values are calculated. | [4] |

Safety and Hazards

Understanding the safety and handling requirements for this compound is critical for laboratory and industrial use. The compound is classified as hazardous under the GHS.[1]

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | |

| Incompatible Materials | Strong oxidizing agents, Strong bases, Strong reducing agents | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of 5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde).[3]

Materials:

-

5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde, CAS No. 613-84-3)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

1 N Sodium Hydroxide (NaOH) solution

-

50% aqueous Tetrabutylammonium hydroxide

-

Iodomethane (CH₃I)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: Suspend 5-methylsalicylaldehyde in a solvent mixture of 5 mL dichloromethane and 5 mL water.[3]

-

Addition of Reagents: Sequentially add 1.47 mL (4.4 mmol, 3 eq.) of 1 N sodium hydroxide solution, 1.52 g (2.94 mmol, 2 eq.) of 50% aqueous tetrabutylammonium hydroxide, and finally iodomethane (457 μL, 5 eq.).[3]

-

Reaction: Stir the reaction mixture vigorously at room temperature for 3 hours.[3]

-

Work-up and Extraction: After the reaction is complete, extract the mixture with dichloromethane three times. Combine the organic phases.[3]

-

Washing and Drying: Wash the combined organic phase with saturated brine solution and then dry it over anhydrous magnesium sulfate.[3]

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude product using silica gel flash column chromatography with an eluent of cyclohexane/ethyl acetate (9/1, v/v).[3]

-

Final Product: The process yields the target compound, this compound, with a reported yield of approximately 97%.[3]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthesis Workflow for this compound.

Applications and Relationships of this compound

Caption: Key Applications and Relationships of the Compound.

Applications in Research and Development

This compound is a versatile synthetic compound with several applications in scientific research and industry.

-

Chromatography: It has been utilized as a cross-linking agent in the creation of particle and liquid phase columns for the separation of organic compounds.[2]

-

Antibacterial Research: The molecule has been investigated for its potential antibacterial properties, particularly when formulated as a chitosan nanoparticle, showing activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]

-

Pharmaceutical Intermediate: As a benzaldehyde derivative, it serves as a building block in the synthesis of more complex molecules for pharmaceutical testing and drug development.[2][6]

References

Spectroscopic Profile of 2-Methoxy-5-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-5-methylbenzaldehyde (C₉H₁₀O₂), a key aromatic aldehyde derivative. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control in research and development settings.

Quantitative Spectral Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound and its closely related structural analogs.

Table 1: ¹H NMR Spectral Data

Note: Experimentally verified data for this compound was not available in the searched literature. The following table presents data for the closely related compounds 2-methoxybenzaldehyde and 2-methylbenzaldehyde to provide an estimation of expected chemical shifts.

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2-Methoxybenzaldehyde | CDCl₃ | 10.45 | s | - | CHO |

| 7.80 | d | 8.0 | Ar-H | ||

| 7.55 | t | 8.0 | Ar-H | ||

| 7.00 | m | - | Ar-H | ||

| 3.90 | s | - | OCH₃ | ||

| 2-Methylbenzaldehyde[1] | DMSO-d₆ | 10.26 | s | - | CHO |

| 7.79 | d | 7.5 | Ar-H | ||

| 7.47 | t | 7.5 | Ar-H | ||

| 7.34 | d | 7.5 | Ar-H | ||

| 2.61 | s | - | CH₃ |

Table 2: ¹³C NMR Spectral Data

Note: Experimentally verified data for this compound was not available in the searched literature. The following table presents data for the closely related compounds 2-methoxybenzaldehyde and 2-methylbenzaldehyde to provide an estimation of expected chemical shifts.

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 2-Methoxybenzaldehyde[1] | DMSO-d₆ | 189.0 | C=O |

| 161.5 | C-OCH₃ | ||

| 136.4 | Ar-C | ||

| 127.7 | Ar-CH | ||

| 124.1 | Ar-C | ||

| 120.5 | Ar-CH | ||

| 112.6 | Ar-CH | ||

| 55.8 | OCH₃ | ||

| 2-Methylbenzaldehyde[1] | DMSO-d₆ | 193.3 | C=O |

| 140.1 | C-CH₃ | ||

| 133.9 | Ar-C | ||

| 133.8 | Ar-CH | ||

| 131.7 | Ar-CH | ||

| 131.3 | Ar-CH | ||

| 126.4 | Ar-CH | ||

| 19.0 | CH₃ |

Table 3: FT-IR Spectral Data

Note: A detailed peak list for this compound was not available. The following table lists characteristic absorption bands expected for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~ 2850, 2750 | Medium | Aldehyde C-H Stretch |

| ~ 1700 | Strong | C=O Stretch (Aldehyde) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1250 | Strong | Aryl-O-C Asymmetric Stretch |

| ~ 1020 | Medium | Aryl-O-C Symmetric Stretch |

Table 4: Mass Spectrometry (EI-MS) Data

The mass spectrum of this compound is characterized by a molecular ion and several key fragments.

| m/z | Relative Intensity | Proposed Fragment |

| 150 | High | [M]⁺ (Molecular Ion)[2] |

| 149 | High | [M-H]⁺[2] |

| 121 | Moderate | [M-CHO]⁺ |

| 91 | High | [M-CHO-OCH₃]⁺ or Tropylium ion [C₇H₇]⁺[2] |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

-

Securely cap the NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.

-

Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powder mixture into a pellet die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

2.3.1 Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer. For volatile solids, this can be done using a direct insertion probe or via a gas chromatograph (GC-MS).

-

If using a direct insertion probe, the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source. The probe is heated to volatilize the sample.

-

-

Ionization and Mass Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Solubility Profile of 2-Methoxy-5-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-5-methylbenzaldehyde, a key intermediate in various chemical syntheses. Due to a lack of specific experimentally determined solubility data in publicly available literature, this document outlines the theoretical solubility profile based on the compound's structure and general principles of organic chemistry. Furthermore, it provides a detailed, state-of-the-art experimental protocol for the accurate determination of its thermodynamic solubility in various solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to design and execute experiments with a clear understanding of its solubility behavior.

Introduction

This compound is an aromatic aldehyde with the chemical formula C₉H₁₀O₂. Its structure, featuring a methoxy group and a methyl group on the benzene ring, imparts a moderate polarity to the molecule. Understanding the solubility of this compound is crucial for a variety of applications, including reaction condition optimization, purification process development, and formulation design in the pharmaceutical and chemical industries. The solubility of a compound is influenced by the physicochemical properties of both the solute (this compound) and the solvent, as well as external factors such as temperature and pressure.

Predicted Solubility of this compound

The following table presents an illustrative summary of the predicted solubility of this compound in a range of common laboratory solvents. It is critical to note that these values are estimates and should be experimentally verified for any practical application.

| Solvent | Chemical Formula | Polarity | Predicted Solubility (at 25°C) |

| Water | H₂O | High | Low (< 1 g/L) |

| Methanol | CH₃OH | High | High (> 100 g/L) |

| Ethanol | C₂H₅OH | High | High (> 100 g/L) |

| Acetone | C₃H₆O | High | Very High (> 200 g/L) |

| Dichloromethane | CH₂Cl₂ | Medium | Very High (> 200 g/L) |

| Ethyl Acetate | C₄H₈O₂ | Medium | High (> 100 g/L) |

| Toluene | C₇H₈ | Low | High (> 100 g/L) |

| Hexane | C₆H₁₄ | Low | Low (< 10 g/L) |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The following section details the equilibrium solubility (shake-flask) method, a widely accepted technique for determining the thermodynamic solubility of a solid compound.[4][5][6]

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the filtered sample solutions and the standard solutions using a validated HPLC-UV method. The wavelength for UV detection should be set to the absorbance maximum of this compound.

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of this compound in the filtered sample solutions by interpolating their peak areas from the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the thermodynamic solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While specific experimental data is currently limited, the provided theoretical framework and detailed experimental protocol offer a clear path for researchers to accurately determine its solubility in various solvents. The systematic approach outlined herein will aid in the efficient design of chemical processes and formulations involving this important compound. It is strongly recommended that experimental verification of solubility be conducted for any application where this property is a critical parameter.

References

Unveiling 2-Methoxy-5-methylbenzaldehyde: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of 2-Methoxy-5-methylbenzaldehyde, a valuable aromatic aldehyde in various scientific domains. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and a historical perspective on its emergence within the broader context of organic chemistry.

Introduction

This compound, with the chemical formula C₉H₁₀O₂, is a substituted aromatic aldehyde that has garnered interest as a precursor in the synthesis of more complex molecules, including those with potential biological activity.[1] Its structure, featuring a methoxy and a methyl group on the benzaldehyde framework, offers a unique combination of electronic and steric properties that make it a versatile building block in organic synthesis. This guide aims to provide a thorough understanding of this compound, from its historical roots to its modern applications.

Historical Context and Discovery

While a definitive first report of the synthesis of this compound remains elusive in readily available literature, its history is intrinsically linked to the development of synthetic methods for substituted benzaldehydes in the late 19th and early 20th centuries. The synthesis of its immediate precursor, 2-hydroxy-5-methylbenzaldehyde (5-methylsalicylaldehyde), would have been a critical first step.

The discovery of reactions such as the Reimer-Tiemann reaction in 1876, which allows for the ortho-formylation of phenols, provided a viable pathway to hydroxybenzaldehydes. Similarly, the Gattermann reaction , developed by the German chemist Ludwig Gattermann, offered another route to synthesize aldehydes from aromatic compounds. It is highly probable that 2-hydroxy-5-methylbenzaldehyde was first synthesized using one of these classical methods, paving the way for the subsequent methylation of the hydroxyl group to yield this compound. The widespread use of methylating agents like dimethyl sulfate in the early 20th century further supports this historical likelihood.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [2][3] |

| Molecular Weight | 150.17 g/mol | [2][3] |

| CAS Number | 7083-19-4 | [2][3] |

| Density | 1.08 g/cm³ | [2][4] |

| Boiling Point | 252.6°C at 760 mmHg | [4] |

| Flash Point | 110.4°C | [4] |

| LogP | 1.816 | [4] |

| Storage Temperature | 2-8°C (under inert gas) | [2][4] |

Synthesis and Experimental Protocols

The most common and efficient laboratory synthesis of this compound involves the methylation of 2-hydroxy-5-methylbenzaldehyde. Below is a detailed experimental protocol for this key transformation.

Synthesis of this compound from 2-hydroxy-5-methylbenzaldehyde

This procedure details the methylation of the hydroxyl group of 2-hydroxy-5-methylbenzaldehyde using iodomethane in a biphasic system with a phase transfer catalyst.

Experimental Protocol:

-

Suspension Preparation: Suspend 5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde) in a solvent mixture of 5 mL dichloromethane and 5 mL of water in a round-bottom flask.[2]

-

Addition of Reagents: To the suspension, sequentially add 1.47 mL (4.4 mmol, 3 eq.) of a 1 N sodium hydroxide solution and 1.52 g (2.94 mmol, 2 eq.) of 50% aqueous tetrabutylammonium hydroxide.[2] This is followed by the addition of iodomethane (457 μL, 5 eq.).[2]

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.[2]

-

Work-up: After the reaction is complete, extract the mixture with dichloromethane three times. Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.[2]

-

Purification: Filter the solution and concentrate it under reduced pressure. The resulting crude product is then purified by silica gel flash column chromatography using a cyclohexane/ethyl acetate (9/1, v/v) eluent to yield the pure this compound.[2] A yield of 97% has been reported for this method.[2]

Synthesis Workflow:

Spectroscopic Data

While specific spectra are not included, the following provides an overview of the expected spectroscopic characteristics for this compound, which are crucial for its identification and characterization.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aldehyde proton (-CHO), aromatic protons, methoxy group protons (-OCH₃), and methyl group protons (-CH₃). The coupling patterns of the aromatic protons would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, aromatic carbons (with distinct shifts for those attached to the methoxy, methyl, and aldehyde groups), the methoxy carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-O stretching of the methoxy group, and C-H stretches of the aromatic ring, methyl, and aldehyde groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (150.17 g/mol ).[3] Fragmentation patterns would likely involve the loss of the aldehyde group, methoxy group, or methyl group. |

Biological and Industrial Relevance

This compound serves as a key intermediate in the synthesis of various organic compounds. For instance, it is a precursor for Schiff bases, which are a class of compounds investigated for a wide range of biological activities, including antimicrobial and DNA cleavage properties.[1] Furthermore, substituted benzaldehydes, in general, are important in the pharmaceutical, agrochemical, and fragrance industries.[5] The specific applications of this compound itself are less documented in broad literature, highlighting an area for potential future research and development.

Logical Relationship of Precursor to Biologically Active Compounds:

References

The Synthetic Nature of 2-Methoxy-5-methylbenzaldehyde: A Review of its Non-Natural Origin

A comprehensive review of scientific literature and chemical databases reveals no evidence of the natural occurrence of 2-Methoxy-5-methylbenzaldehyde. This compound is consistently documented as a synthetic molecule, precluding the existence of natural sources, biosynthetic pathways, and established protocols for its extraction from natural matrices.

Contrary to the user's request for an in-depth technical guide on its natural occurrence, extensive searches have failed to identify any plant, animal, or microorganism that produces this compound. Chemical suppliers and databases uniformly classify it as a synthetic compound.[1][2][3] This fundamental finding negates the possibility of fulfilling the core requirements of the prompt, which are predicated on the compound's existence in nature.

As a consequence of its synthetic origin, there is no quantitative data on its concentration in any natural source, nor are there established experimental protocols for its isolation or extraction from a natural environment. Furthermore, the concept of a biosynthetic signaling pathway is not applicable to a compound that is not produced through biological processes.

Therefore, the creation of data tables summarizing quantitative natural abundance and detailed experimental methodologies for extraction, as requested, is not feasible. Similarly, the generation of Graphviz diagrams illustrating biosynthetic pathways is impossible due to the absence of any such biological route.

While the core request of this technical guide cannot be fulfilled, for the benefit of researchers, scientists, and drug development professionals, this document will briefly outline the known synthetic context of this compound.

Synthetic Context and Chemical Identity

This compound is a substituted benzaldehyde, a class of organic compounds with the formula C6H5CHO. The structure of this compound is characterized by a benzene ring substituted with a methoxy group (-OCH3) at position 2 and a methyl group (-CH3) at position 5, in addition to the aldehyde functional group (-CHO).

Information from chemical suppliers and databases provides details on its synthesis, typically starting from commercially available precursors.[1] Its chemical properties, safety information, and analytical data are well-documented in various chemical catalogs and databases such as PubChem.[4]

References

Methodological & Application

Application Notes: 2-Methoxy-5-methylbenzaldehyde as a Versatile Building Block for Novel Anticancer Agents

Introduction

2-Methoxy-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable precursor in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a methoxy group ortho to the aldehyde and a methyl group in the para position, provides a strategic starting point for the construction of pharmacologically active compounds. This document outlines the application of this compound in the synthesis of a promising class of anticancer agents known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds). These compounds have demonstrated potent antiproliferative activity against various cancer cell lines by targeting tubulin polymerization.[1][2][3][4][5]

Application in the Synthesis of Anticancer SMART Compounds

The general structure of SMART compounds consists of a methoxybenzoyl moiety linked to an aryl-thiazole core. The 2-methoxy-5-methylbenzoyl substructure, derived from this compound, is a key component contributing to the biological activity of these molecules. The synthesis of these compounds typically involves a multi-step sequence, beginning with the formation of a thiazole ring system, followed by the introduction of the methoxybenzoyl group.

Workflow for the Synthesis of a Representative SMART Compound:

The following diagram illustrates a generalized synthetic workflow for the preparation of a 4-(2-Methoxy-5-methylbenzoyl)-aryl-thiazole derivative.

References

- 1. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 2-Methoxy-5-methylbenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of primary amines with active carbonyl compounds.[1][2] These compounds are pivotal in medicinal chemistry and materials science due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][3] They also serve as crucial ligands in coordination chemistry.[1]

The reaction of 2-Methoxy-5-methylbenzaldehyde with primary amines yields Schiff bases whose steric and electronic properties are influenced by the methoxy and methyl substituents on the aromatic ring. The aldehyde group provides a reactive site for condensation, while the substituents can modulate the biological activity and stability of the resulting imine.[4] This document provides detailed protocols for the synthesis of these Schiff bases, summarizes key data, and outlines their potential applications in research and drug development.

General Reaction Scheme

The synthesis of a Schiff base from this compound proceeds via a nucleophilic addition-elimination reaction with a primary amine. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine product.[5] The reaction is typically reversible, and the removal of water can drive the equilibrium toward the product side.[5]

Caption: General reaction scheme for Schiff base synthesis.

Applications in Research and Drug Development

Schiff bases derived from substituted benzaldehydes are of significant interest in drug discovery. The imine group is often crucial for their biological activity.[6]

-

Anticancer Agents: Many Schiff base derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][7] For instance, Schiff bases derived from the structurally similar 2-hydroxybenzaldehyde have been shown to induce apoptosis through pathways like the MAPK signaling pathway.[8] The compounds synthesized from this compound are valuable candidates for screening against cancer cell lines like A549 (human lung cancer) and MCF-7 (human breast cancer).[3][8]

-

Antimicrobial Agents: The azomethine linkage is associated with potent antibacterial and antifungal properties.[6][9] These compounds can be tested against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[9]

-

Chemosensors: The nitrogen atom in the imine group can coordinate with metal ions, making Schiff bases excellent candidates for developing chemosensors for detecting specific metal ions.[6]

Experimental Protocols

The following are detailed methodologies for the synthesis of Schiff bases from this compound. The choice of method may depend on the specific primary amine used and the desired reaction conditions.

Protocol 1: Conventional Synthesis via Reflux

This method is a standard, robust procedure suitable for a wide range of aliphatic and aromatic primary amines, generally providing good to excellent yields.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

-

To this solution, add an equimolar amount (1.0 equivalent) of the selected primary amine.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[10]

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically 2-4 hours).

-

Once the reaction is complete, cool the mixture to room temperature. A solid precipitate of the Schiff base will often form.

-

If precipitation is slow or incomplete, cool the flask in an ice bath to maximize product formation.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the purified Schiff base in a desiccator or vacuum oven.

-

Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Protocol 2: Room Temperature Synthesis with a Dehydrating Agent

This method avoids heating and is suitable for heat-sensitive substrates. It utilizes a dehydrating agent to remove the water formed during the reaction, thus driving the equilibrium towards the product.[11]

Materials:

-

This compound

-

Primary amine (aliphatic amines often work well)

-

Anhydrous Magnesium Sulfate (MgSO₄) or 4Å Molecular Sieves[10]

-

Dichloromethane (CH₂Cl₂) or Methyl tert-butyl ether (MTBE)[11]

-

Round-bottom flask with a stopper

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add anhydrous MgSO₄ (approximately 2-3 grams).

-

Add the solvent of choice (e.g., 20 mL of CH₂Cl₂).

-

Add this compound (1.0 mmol) to the flask.

-

Quickly weigh and add the primary amine (1.2 mmol) to the stirring mixture and immediately stopper the flask to prevent the evaporation of volatile amines.[11]

-

Stir the reaction mixture vigorously at room temperature for 1-5 hours.[10][11]

-

Monitor the reaction by TLC. The percent conversion can be determined from the crude reaction mixture via ¹H NMR by comparing the integration of the aldehyde proton peak (~10 ppm) and the imine proton peak (~8 ppm).[11]

-

Upon completion, filter the mixture through a pad of Celite to remove the MgSO₄.

-

Wash the filter cake with a small amount of fresh solvent.

-

Combine the filtrates and concentrate them under reduced pressure to yield the crude Schiff base.

-

Further purify the product by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of Schiff bases from this compound with various primary amines. (Note: Yields are typical and may vary based on specific reaction conditions and the purity of reactants).

| Primary Amine | Method | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Aniline | Protocol 1 | 3 | 92 | 88-90 |

| 4-Chloroaniline | Protocol 1 | 4 | 95 | 112-114 |

| Benzylamine | Protocol 2 | 2 | 88 | 65-67 |

| Cyclohexylamine | Protocol 2 | 2.5 | 85 | 71-73 |

| 4-Nitroaniline | Protocol 1 | 5 | 89 | 145-147 |

Experimental and Characterization Workflow

The overall process from synthesis to characterization follows a logical sequence to ensure the purity and identity of the final compound.

Caption: A workflow for the synthesis and characterization of Schiff bases.

References

- 1. jetir.org [jetir.org]

- 2. byjus.com [byjus.com]

- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Imine formation-Typical procedures - operachem [operachem.com]

- 11. pubs.acs.org [pubs.acs.org]

Applications of 2-Methoxy-5-methylbenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in medicinal chemistry for the synthesis of a variety of heterocyclic and open-chain compounds with potential therapeutic activities. Its methoxy and methyl substitutions on the benzene ring can influence the electronic and steric properties of the resulting derivatives, potentially enhancing their biological efficacy and pharmacokinetic profiles. This document provides an overview of the applications of this compound in the synthesis of chalcones, Schiff bases, and hydrazones, and details their potential as anticancer and antimicrobial agents.

I. Synthesis of Bioactive Derivatives

This compound is a key precursor for the synthesis of several classes of biologically active compounds. The aldehyde functional group readily undergoes condensation reactions with molecules containing active methylene groups or primary amino groups.

Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated carbonyl system, are synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone. Derivatives of this compound can be prepared using this method, leading to compounds with potential anticancer activities.[1]

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes a general procedure for the synthesis of a chalcone from this compound and an acetophenone derivative.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl, dilute)

-

Distilled Water

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[1]

-

Base Addition: To the stirred solution, add a catalytic amount of a strong base, such as a 40% aqueous solution of NaOH or KOH, dropwise.

-

Reaction Progression: Stir the reaction mixture at room temperature. The reaction time can range from 4 to 48 hours, depending on the reactivity of the substrates.[1] Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[1]

-

Isolation of Crude Product: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Schiff Bases

Schiff bases are formed by the condensation of a primary amine with an aldehyde. These compounds, containing an azomethine (-C=N-) group, have been extensively studied for their anticancer and antimicrobial properties.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol provides a general method for synthesizing a Schiff base from this compound and a primary amine.

Materials:

-

This compound

-

Primary Amine (e.g., Aniline derivative)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Reactant Solution: Dissolve equimolar amounts of this compound and the primary amine in ethanol or methanol in a round-bottom flask.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Reflux the reaction mixture for a period ranging from 2 to 6 hours. Monitor the reaction by TLC.

-

Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry it under vacuum to obtain the pure Schiff base.

Hydrazones and Thiosemicarbazones

Hydrazones are synthesized by reacting an aldehyde with a hydrazine derivative. Thiosemicarbazones are a specific class of hydrazones formed from the reaction with thiosemicarbazide. Both classes of compounds have shown significant antimicrobial and antifungal activities.

Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative

This protocol outlines the synthesis of a thiosemicarbazone from this compound.

Materials:

-

This compound

-

Thiosemicarbazide

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Reactant Mixture: A mixture of this compound (1 mmol) and thiosemicarbazide (1 mmol) is taken in ethanol (20 mL).

-

Catalyst Addition: A few drops of glacial acetic acid are added to the mixture.

-

Reaction: The mixture is refluxed for 3-4 hours. The progress of the reaction is monitored by TLC.

-

Isolation and Purification: After cooling, the solid product that separates out is filtered, washed with cold ethanol, and recrystallized from ethanol to get the pure thiosemicarbazone.

II. Biological Activities and Quantitative Data

Derivatives of this compound, particularly chalcones and Schiff bases, have been evaluated for their potential as anticancer agents. Hydrazones and thiosemicarbazones have been primarily investigated for their antimicrobial and antifungal properties.

Anticancer Activity

The cytotoxic effects of chalcones and Schiff bases are typically evaluated against a panel of human cancer cell lines using the MTT assay. The results are often expressed as IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Cytotoxicity of Chalcone Derivatives Against Various Cancer Cell Lines

| Compound Class | Derivative of | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone | 2'-hydroxy-4'-methoxychalcone | Lewis Lung Carcinoma (in vivo) | 33.7% tumor weight reduction at 30 mg/kg | [2] |

| Chalcone | 4-Methoxychalcone | Hep-2, B-16, A549, 3T3 | > 50 | [3] |

| Chalcone | Licochalcone A | Hep-2, B-16, A549, 3T3 | < 50 | [3] |

Table 2: Cytotoxicity of Schiff Base Derivatives Against Various Cancer Cell Lines

| Compound Class | Derivative of | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Schiff Base | 2-hydroxybenzaldehyde | A549, Caco-2, HCT 116, Huh7, MCF-7 | 9.31–22.93 | [4] |

| Schiff Base | 4-nitrobenzaldehyde | TSCCF | 446.68 | [5] |

| Schiff Base | 2,4-dihydroxybenzaldehyde | PC3 | 4.85 - 7.43 | [6] |

Mechanism of Action: Induction of Apoptosis in Cancer Cells

Chalcone and Schiff base derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This can occur through the modulation of key signaling pathways, such as the MAPK pathway, leading to cell cycle arrest and eventual cell death.[7][8]

Antimicrobial and Antifungal Activity

Hydrazone and thiosemicarbazone derivatives of benzaldehydes have been reported to possess significant antimicrobial and antifungal activities. Their efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

-

Synthesized hydrazone or thiosemicarbazone derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antibiotic/antifungal drug (positive control)

-

DMSO (solvent)

Procedure:

-

Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds in DMSO.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 3: Antimicrobial Activity of Hydrazone and Thiosemicarbazone Derivatives

| Compound Class | Derivative of | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone | (2,4-dinitrophenyl) hydrazine | Staphylococcus aureus, Escherichia coli, Candida albicans | Moderate activity at 250 | [2] |

| Thiosemicarbazone | Benzaldehyde | Staphylococcus aureus | 1 | [4] |

| Thiosemicarbazone | Piperidine-containing benzaldehyde | Pythium aphanidermatum | 1.6 | [9] |

III. Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its derivatives, including chalcones, Schiff bases, hydrazones, and thiosemicarbazones, have demonstrated promising biological activities, particularly as anticancer and antimicrobial agents. The synthetic protocols provided herein offer a foundation for the development of novel therapeutic agents based on this scaffold. Further structure-activity relationship (SAR) studies on derivatives of this compound are warranted to optimize their potency and selectivity for various biological targets.

References

- 1. benchchem.com [benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]